Product packaging for 1,3-Di-9H-xanthen-9-ylurea(Cat. No.:CAS No. 3746-45-0)

1,3-Di-9H-xanthen-9-ylurea

Cat. No.: B3189964
CAS No.: 3746-45-0
M. Wt: 420.5 g/mol
InChI Key: XWEYDSIYIFOLQK-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Derivatives in Contemporary Chemical Research

Urea and its derivatives are of central importance in medicinal chemistry and drug development. nih.gov The urea functional group can form multiple stable hydrogen bonds with biological targets like proteins and receptors, which is crucial for biological activity and drug efficacy. nih.govresearchgate.net This ability to act as both a hydrogen bond donor and acceptor makes the urea moiety a privileged structure in drug design. chemicaljournal.inresearchgate.net

The Xanthene Scaffold: Structural Significance and Diverse Research Applications

The xanthene scaffold is a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central, oxygen-containing pyran ring. mdpi.comontosight.ai This structure is found in a limited number of natural products but is more commonly produced through synthetic chemistry. ijarsct.co.in The versatility of the xanthene core allows for the introduction of various substituent groups, particularly at position 9, which significantly influences the compound's physical, chemical, and biological properties. mdpi.comijarsct.co.in

Xanthene derivatives are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative properties. mdpi.com This has made them a significant focus for pharmaceutical and synthetic chemists. ijarsct.co.in Furthermore, the unique photophysical properties of the xanthene scaffold have led to its extensive use in the development of fluorescent dyes and probes for applications in biological imaging, such as photoacoustic imaging. ontosight.ainih.gov

Overview of 1,3-Di-9H-xanthen-9-ylurea: Historical Context and Current Academic Interest

This compound is a well-defined chemical entity with the molecular formula C₂₇H₂₀N₂O₃. nih.govnih.gov Historically, its significance lies in its application in analytical chemistry. The compound forms as a highly insoluble precipitate when urea is treated with a solution of xanthydrol (9H-xanthen-9-ol) in an acidic methanolic solution. nih.gov This precipitation reaction has been the basis for the gravimetric and colorimetric determination of urea. nih.gov

The compound was prepared for study by mixing a solution of urea in aqueous acetic acid with a solution of xanthydrol in methanol (B129727), followed by recrystallization from dimethyl sulfoxide (B87167). nih.gov Detailed structural elucidation of this compound has been accomplished through single-crystal X-ray diffraction. nih.gov These studies revealed that the molecule has no crystallographic symmetry and is considerably distorted. nih.gov The molecules are linked by hydrogen bonds, forming an infinite chain structure within the crystal. nih.gov

Current academic interest continues to be rooted in its well-characterized structure and its formation from the reaction of xanthydrol and urea. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 1,3-bis(9H-xanthen-9-yl)urea nih.gov
Molecular Formula C₂₇H₂₀N₂O₃ nih.govnih.gov
Molecular Weight 420.5 g/mol nih.gov
CAS Number 3746-45-0 nih.gov
Melting Point 283–285 °C nih.gov

Table 2: Crystallographic Data for this compound nih.gov

Parameter Value
Crystal System Orthorhombic
Space Group Pbc2₁
a 4.686(2) Å
b 16.784(8) Å
c 25.924(10) Å
Volume 2039 ų
Z 4
Calculated Density 1.369 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20N2O3 B3189964 1,3-Di-9H-xanthen-9-ylurea CAS No. 3746-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3746-45-0

Molecular Formula

C27H20N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

1,3-bis(9H-xanthen-9-yl)urea

InChI

InChI=1S/C27H20N2O3/c30-27(28-25-17-9-1-5-13-21(17)31-22-14-6-2-10-18(22)25)29-26-19-11-3-7-15-23(19)32-24-16-8-4-12-20(24)26/h1-16,25-26H,(H2,28,29,30)

InChI Key

XWEYDSIYIFOLQK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46

Other CAS No.

3746-45-0

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 1,3 Di 9h Xanthen 9 Ylurea

Established Synthetic Routes for 1,3-Di-9H-xanthen-9-ylurea (Dixanthylurea)

The primary and most well-documented method for synthesizing this compound involves the direct reaction of xanthydrol with urea (B33335). This reaction is valued for its ability to produce a highly insoluble precipitate, which facilitates the gravimetric, colorimetric, or mass spectrometric determination of urea. nih.govresearchgate.net

Classical Derivatization from Xanthydrol and Urea

The classical synthesis of dixanthylurea is achieved by reacting xanthydrol (9H-xanthen-9-ol) with urea in an acidic medium. nih.govscribd.com A common procedure involves dissolving urea in aqueous acetic acid and mixing it with a solution of xanthydrol in methanol (B129727). nih.govresearchgate.net The presence of glacial acetic acid is crucial for the reaction to proceed, leading to the formation of the very insoluble dixanthylurea. nih.govscribd.com This insolubility is a key feature, allowing for its separation and subsequent quantification. nih.gov

This method has been a cornerstone in analytical chemistry for urea determination for many years. nih.govresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. While specific optimization studies for the synthesis of dixanthylurea itself are not extensively detailed in the provided results, general principles of chemical synthesis and findings from related reactions offer valuable insights.

Factors that can be adjusted include the ratio of reactants, reaction temperature, solvent system, and the concentration of the acid catalyst. For instance, in the synthesis of related urea-based compounds, parameters such as reaction temperature, reaction time, the molar ratio of reactants (e.g., Urea/Formaldehyde), and pH have been systematically optimized using methodologies like Response Surface Methodology (RSM) to maximize product yield and desired properties. nih.govnih.gov Similarly, for other complex organic syntheses, adjusting temperature, solvent polarity (e.g., using dichloromethane (B109758) or THF), and stoichiometric ratios are common strategies to minimize side products and improve yields, which have been reported to be in the range of 45–65% under controlled conditions for other xanthene derivatives.

In the context of derivatization for analytical purposes, optimization focuses on achieving complete and rapid reaction. This can involve adjusting the concentration of xanthydrol and the reaction time. researchgate.net For example, in a related analytical procedure, a plateau in product formation was observed after a derivatization time of around 3 hours. researchgate.net The crude product of dixanthylurea is often recrystallized from a solvent like dimethyl sulfoxide (B87167) (DMSO) and dried at elevated temperatures (e.g., 140 °C) to ensure purity. nih.govresearchgate.net

Table 1: Key Parameters in the Synthesis of this compound

ParameterDescriptionTypical Conditions/Considerations
Reactants The starting materials for the synthesis.Xanthydrol and Urea. nih.gov
Solvent The medium in which the reaction is carried out.A mixture of aqueous acetic acid and methanol is commonly used. nih.govresearchgate.net
Catalyst A substance that increases the rate of a chemical reaction.Glacial acetic acid is essential. nih.govscribd.com
Temperature The thermal condition of the reaction.Often performed at room temperature, though optimization may involve heating. royalsocietypublishing.org
Purification The process of removing impurities from the product.Recrystallization from dimethyl sulfoxide (DMSO). nih.govresearchgate.net

Investigation of Formation Reaction Mechanisms

Understanding the reaction mechanism is crucial for controlling the synthesis and minimizing byproducts. The formation of this compound from xanthydrol and urea has been the subject of mechanistic investigation.

Proposed Reaction Mechanisms for Xanthydrol-Urea Interactions

The reaction between xanthydrol and urea is believed to proceed through an initial acid-catalyzed step. Under acidic conditions, the hydroxyl group of xanthydrol is protonated, making it a good leaving group (water). This facilitates the formation of a stabilized xanthenyl cation.

The proposed mechanism for the derivatization of urea with xanthydrol involves the initial formation of a xanthenyl urea intermediate. researchgate.netnih.gov It is suggested that the uronium cation (protonated urea) reacts with xanthydrol. researchgate.netnih.gov This initial reaction forms N-9H-xanthen-9-ylurea. Subsequently, a second molecule of xanthydrol reacts with the remaining amino group of the monosubstituted urea to form the final product, this compound. The use of labeled ¹⁵N-urea has helped to corroborate the reaction mechanism. researchgate.netnih.gov

Elucidation of Reaction Intermediates and Transition States

The primary intermediate in the formation of dixanthylurea is believed to be the monosubstituted urea, N-9H-xanthen-9-ylurea . researchgate.netresearchgate.net This intermediate is formed when one molecule of xanthydrol reacts with one of the amino groups of urea. This intermediate is reportedly soluble and can be detected and quantified using techniques like HPLC with fluorescence detection. researchgate.net

The transition state likely involves the nucleophilic attack of the nitrogen atom of urea on the carbocation generated from xanthydrol. The stability of the xanthenyl cation, due to the delocalization of the positive charge over the fused aromatic rings and the oxygen atom, is a key driving force for the reaction.

In alcoholic solvents, a secondary reaction can occur where the initially formed xanthenylurea can react with the alcohol to produce the corresponding alkyl carbamates. researchgate.net This highlights the importance of controlling the reaction conditions to favor the formation of the desired dixanthylurea.

Strategies for Chemical Modification and Functionalization of this compound

While the primary use of this compound is in its role as a stable, insoluble derivative for urea analysis, the xanthene scaffold itself is a versatile platform for chemical modification. Strategies for modifying the parent compound could involve several approaches, although specific examples for this compound are not prevalent in the provided search results.

Hypothetically, modifications could be targeted at either the urea linkage or the xanthene rings. The urea nitrogens, being nucleophilic, could potentially undergo further reactions, although their reactivity is likely diminished due to steric hindrance from the bulky xanthenyl groups.

More plausible are modifications to the xanthene rings. Electrophilic aromatic substitution reactions, such as halogenation or nitration, could introduce functional groups onto the benzene (B151609) rings of the xanthene structure. For instance, chlorinated xanthones are synthesized via electrophilic substitution and are valued for their altered electronic properties.

Furthermore, the synthesis could be adapted by starting with substituted xanthydrols. For example, using a xanthydrol with substituents on the aromatic rings would lead to a correspondingly substituted this compound. This approach would allow for the tuning of properties such as solubility, and spectroscopic characteristics. The synthesis of novel xanthone (B1684191) derivatives often involves the reaction of xanthydrol with various nucleophiles followed by further reactions to build more complex molecules.

Derivatization at Urea Nitrogen Centers

The urea linkage in this compound serves as a reactive center for further derivatization. Modifications at the urea nitrogens can introduce new functional groups and alter the compound's properties.

One key reaction pathway involves the stepwise addition of xanthydrol to urea. Under controlled conditions, it is possible to isolate the mono-substituted product, N-9H-xanthen-9-ylurea. nih.govwikipedia.org This intermediate can then react with another molecule of xanthydrol or a different electrophile. For instance, the derivatization of methyl urea with xanthydrol yields N-methyl-N'-9H-xanthen-9-yl urea, demonstrating that substituted ureas can be used to generate asymmetrically substituted products. nih.gov

Furthermore, the initially formed N-9H-xanthen-9-ylurea can undergo secondary reactions. When the derivatization is performed in alcohol solvents such as methanol or ethanol (B145695), the corresponding alkyl carbamates can be produced. nih.gov This indicates that the xanthenyl group can be displaced by nucleophilic attack at the carbonyl carbon of the urea moiety.

Functionalization of Peripheral Xanthene Moieties

Functionalizing the peripheral aromatic rings of the xanthene scaffolds is typically achieved by modifying the xanthene precursors prior to the urea formation step. These strategies allow for the synthesis of this compound analogues with tailored electronic and physical properties.

Common synthetic routes to functionalized xanthenes begin with substituted phenols or benzophenones. For example, the synthesis of substituted 3,6-dihydroxy-9H-xanthen-9-one can be achieved through the acid-catalyzed cyclization of corresponding 2,2',4,4'-tetrahydroxybenzophenone (B1218759) derivatives. The hydroxyl groups on the xanthenone core can then be alkylated to introduce various substituents.

Another powerful method involves the use of organometallic reagents. Grignard reagents, such as o-tolylmagnesium bromide, can be added to the carbonyl group of xanthenones to functionalize the xanthene core, which can then be converted to the corresponding xanthydrol and subsequently reacted with urea. Electrophilic substitution reactions, like halogenation, can also be employed on the xanthene skeleton to produce precursors like 1,3-dichloro-9H-xanthen-9-one, which features electron-withdrawing groups.

Development of Stereoselective Synthetic Approaches

The this compound molecule possesses two stereogenic centers at the C9 and C9' positions of the xanthene rings. Consequently, the compound can exist as a pair of enantiomers (R,R and S,S) and a meso diastereomer (R,S). While standard syntheses produce a mixture of these stereoisomers, the development of stereoselective approaches is a key area for future research. wikipedia.org

Asymmetric synthesis, which favors the formation of a specific stereoisomer, is crucial in fields like pharmaceuticals where enantiomers can have different biological activities. wikipedia.orgchiralpedia.com To date, no specific stereoselective synthesis for this compound has been reported in the literature reviewed. However, several established strategies in asymmetric synthesis could be hypothetically applied.

Potential Stereoselective Strategies:

Chiral Catalysis: The condensation of urea and xanthydrol could be performed in the presence of a chiral catalyst. Chiral Brønsted acids, for example, could induce asymmetry by creating a chiral environment around the transition state, favoring the formation of one enantiomer over the other. mdpi.com

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the urea molecule. This chiral group would direct the approach of the two xanthydrol molecules, controlling the stereochemistry at the newly formed C-N bonds. After the reaction, the auxiliary would be removed to yield the enantiomerically enriched product.

Enzymatic Methods: Biocatalysis offers a powerful tool for achieving high enantioselectivity. rsc.org A suitable hydrolase enzyme could be used to selectively resolve a racemic mixture of this compound, or a synthetase could be employed for its direct asymmetric synthesis.

These approaches represent promising, albeit currently unexplored, avenues for accessing stereochemically pure forms of this compound.

Advanced Structural Characterization and Elucidation of 1,3 Di 9h Xanthen 9 Ylurea

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic or molecular structure of a compound. uol.de A comprehensive analysis of 1,3-Di-9H-xanthen-9-ylurea (also known as dixanthylurea) has been conducted, revealing precise details about its molecular and supramolecular characteristics. nih.govresearchgate.net

The crystal structure of this compound was determined using direct methods and refined to a final R-value of 0.045 based on 1419 independent reflections. nih.gov The analysis revealed that the molecule possesses no internal crystallographic symmetry elements. nih.govresearchgate.net In fact, the molecular conformation is significantly distorted from any potential mirror symmetry, a deviation attributed to the steric hindrance between the two bulky xanthenyl groups. nih.gov This distortion is a key feature of its molecular geometry.

The compound crystallizes in the orthorhombic system with the acentric space group Pbc2₁. nih.gov The unit cell parameters and other crystallographic data are summarized in the table below.

Crystallographic Parameter Value
Molecular FormulaC₂₇H₂₀N₂O₃
Molecular Weight420.5 g/mol
Crystal SystemOrthorhombic
Space GroupPbc2₁
a4.686(2) Å
b16.784(8) Å
c25.924(10) Å
V2039 ų
Z4
Calculated Density (dcalc)1.369 g/cm³
Observed Density (dobs)1.37 g/cm³
RadiationCuKα (λ = 1.54178 Å)
R-value0.045
Data sourced from Hubbard, C.R., Mighell, A.D., & Fatiadi, A.J. (1980). nih.govresearchgate.net

The crystal packing of this compound is characterized by the formation of infinite chains. nih.gov These chains represent the primary supramolecular assembly in the solid state. The ordered arrangement of these chains builds the three-dimensional lattice of the crystal. uol.de The dominant forces governing this assembly are intermolecular hydrogen bonds, which dictate the orientation and propagation of the molecular chains along a specific crystallographic axis. nih.gov

The most significant intermolecular interaction in the crystal structure of this compound is hydrogen bonding. nih.gov The molecules are linked together in an infinite chain that extends along the a-axis through N-H···O hydrogen bonds. nih.gov The urea (B33335) group acts as a hydrogen bond donor (the N-H groups) and acceptor (the C=O group), facilitating this head-to-tail arrangement. These directional interactions are crucial for the stability of the crystal lattice. nih.govmdpi.com The strength of these hydrogen bonds is correlated with the thermal stability of the compound, which has a high melting point of 283–285 °C. nih.gov

While polymorphism is a known phenomenon where a compound can exist in multiple crystalline forms, specific studies dedicated to the polymorphism of this compound are not extensively reported in the surveyed literature. The successful structure solution was achieved in the acentric space group Pbc2₁, and an alternative centric space group (Pbcm) was ruled out. nih.govresearchgate.net The existence of other polymorphic forms under different crystallization conditions remains a possibility but has not been documented.

Advanced Spectroscopic Investigations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the chemical environment of atoms within the molecule, complementing the data from X-ray diffraction.

NMR spectroscopy is a fundamental tool for the characterization of this compound. ¹H and ¹³C NMR spectra are primarily used to confirm the molecular structure, ensuring the correct integration of the xanthenyl substituents onto the urea core. These spectra also serve to verify the absence of other potential tautomeric forms in solution.

Furthermore, advanced NMR techniques like ¹⁵N NMR have been employed to definitively prove the N,N'-disubstituted urea structure of the molecule. molaid.com

While detailed experimental studies on the conformational dynamics of this compound in solution using variable-temperature NMR were not found in the surveyed literature, the technique remains a powerful method for investigating such processes in flexible molecules. aps.org

Spectroscopic Data Description
¹H NMR Confirms the presence of protons in different chemical environments, such as the aromatic protons on the xanthene rings, the methine proton at the C9 position, and the N-H protons of the urea linkage. The integration of these signals confirms the stoichiometry of the molecule.
¹³C NMR Provides information on the carbon skeleton. Key signals would include those for the urea carbonyl carbon (C=O), the methine carbon (C9), and the various aromatic carbons of the xanthene units. nih.govresearchgate.net
¹⁵N NMR Used to provide direct evidence for the structure of N,N'-di-9H-xanthen-9-yl-urea. molaid.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the discrete vibrational energy levels of chemical bonds. In FTIR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, while Raman spectroscopy measures the inelastic scattering of monochromatic laser light. For a molecule to be infrared active, its dipole moment must change during the vibration, whereas for a vibration to be Raman active, a change in polarizability is required.

For this compound, these techniques are crucial for confirming the presence of its key structural components: the urea linkage (-NH-C(O)-NH-) and the two xanthene moieties. The spectra would be characterized by distinct bands corresponding to specific stretching and bending modes.

Key expected vibrational modes for this compound include:

N-H Stretching: The N-H bonds of the urea group are expected to produce strong, sharp absorption bands in the FTIR spectrum, typically in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding in the solid state can cause this peak to broaden and shift.

C=O Stretching (Amide I band): The carbonyl group (C=O) of the urea linker gives rise to a very strong and characteristic absorption in the infrared spectrum, usually found between 1680 and 1700 cm⁻¹. Its position is sensitive to the surrounding electronic environment and hydrogen bonding.

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene (B151609) rings of the xanthene units typically appears as multiple weak to medium bands above 3000 cm⁻¹.

C-O-C Stretching: The ether linkage within the xanthene heterocyclic ring is expected to produce a strong, characteristic asymmetric stretching band in the fingerprint region of the FTIR spectrum, generally around 1200-1250 cm⁻¹.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the aromatic rings of the xanthene groups produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Detection Method
Urea (N-H)Stretching3200 - 3400FTIR
Urea (C=O)Stretching (Amide I)1680 - 1700FTIR
Xanthene (Ar-O-C)Asymmetric Stretching1200 - 1250FTIR
Xanthene (Aromatic C=C)Stretching1450 - 1600FTIR, Raman
Xanthene (Aromatic C-H)Stretching>3000FTIR, Raman

High-Resolution Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotope Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. For this compound (C₂₇H₂₀N₂O₃), HRMS would confirm its monoisotopic mass of 420.1474 Da.

This compound is notably used in a quantitative analytical method for urea determination based on isotope-dilution mass spectrometry. researchgate.netresearchgate.net This application underscores the reliability and precision of MS techniques for analyzing this specific molecule. In this method, a known amount of isotopically labeled urea is added to a sample, which is then reacted with xanthydrol to produce a mixture of labeled and unlabeled dixanthylurea. The ratio of the isotopic forms is then measured by MS to determine the original urea concentration with high accuracy. researchgate.net

The fragmentation of this compound in an electron ionization (EI) or tandem mass spectrometer (MS/MS) experiment would provide insight into its structural connectivity. The most probable fragmentation pathway involves the cleavage of the relatively weak C-N bond between the central urea linker and the bulky xanthene groups. This would lead to the formation of a highly stable xanthenyl cation.

A proposed primary fragmentation pathway is as follows:

Molecular Ion Formation: The initial ionization process removes an electron to form the molecular ion [C₂₇H₂₀N₂O₃]⁺• at m/z 420.

C-N Bond Cleavage: The molecular ion fragments via cleavage of a carbon-nitrogen bond, resulting in the loss of a xanthenylurea radical and the formation of the stable xanthenyl cation.

Formation of Xanthenyl Cation: The resulting xanthenyl cation [C₁₃H₉O]⁺ would be observed as a prominent peak, likely the base peak, in the mass spectrum at m/z 181.

m/z Value (Proposed)Ion FormulaDescription
420[C₂₇H₂₀N₂O₃]⁺•Molecular Ion
181[C₁₃H₉O]⁺Xanthenyl Cation (Base Peak)

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule. The xanthene ring system is a well-known chromophore that exhibits distinct electronic absorption and emission properties. The electronic structure of this compound is dominated by the two xanthene moieties, which contain extended π-conjugated systems. The absorption of UV light would promote electrons from lower-energy π orbitals to higher-energy π* anti-bonding orbitals.

While this compound is classically known for its insolubility and use in gravimetric analysis, a closely related compound, N-9H-xanthen-9-ylurea (the mono-substituted product), is utilized in highly sensitive analytical methods based on its fluorescence. researchgate.netresearchgate.netresearchgate.net It is important to note that the classic analytical method involves the precipitation of the di-substituted compound (dixanthylurea), whereas modern fluorescence-based methods produce the soluble mono-substituted compound. researchgate.netresearchgate.netresearchgate.net

The photophysical properties of the mono-substituted N-9H-xanthen-9-ylurea have been characterized for its use in HPLC with fluorescence detection. researchgate.net These properties provide insight into the behavior of the xanthene chromophore when linked to a urea group.

Photophysical Properties of N-9H-xanthen-9-ylurea (Mono-substituted)
ParameterValueTechniqueReference
Excitation Wavelength (λ_ex)213 nmFluorescence Spectroscopy researchgate.netresearchgate.net
Emission Wavelength (λ_em)308 nmFluorescence Spectroscopy researchgate.netresearchgate.net

Although specific experimental UV-Vis and fluorescence data for this compound are not detailed in the surveyed literature, its electronic behavior is expected to be governed by the π→π* transitions within its two xanthene chromophores.

Theoretical and Computational Studies on 1,3 Di 9h Xanthen 9 Ylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1,3-Di-9H-xanthen-9-ylurea, these methods can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules of the size and complexity of this compound. shd-pub.org.rssciensage.info DFT calculations can predict a variety of properties:

Electronic Structure: DFT can be used to calculate the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule. This is particularly relevant for understanding the reactivity of the urea (B33335) and xanthene functional groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined, which are crucial for predicting the molecule's electronic transitions and its behavior as an electron donor or acceptor. elmergib.edu.ly

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which together provide a quantitative measure of the molecule's reactivity and stability. sciensage.info

Spectroscopic Properties: DFT is widely used to predict spectroscopic data. For this compound, this would involve calculating the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the characteristic C=O stretch of the urea group and the N-H vibrations.

A DFT study on related phenylurea herbicides demonstrated how substituents on the aromatic rings influence electronic delocalization and chemical bonding, a similar approach could be applied to understand the electronic effects of the xanthene groups in this compound. shd-pub.org.rs

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for molecular energies and structures.

For this compound, these methods would be invaluable for:

High-Accuracy Geometry Optimization: Precisely calculating bond lengths, bond angles, and dihedral angles. This would allow for a detailed comparison with the experimental geometry obtained from X-ray crystallography.

Energetic Calculations: Determining the total electronic energy, heats of formation, and the energy of reaction for its synthesis from xanthydrol and urea.

The scattering factors for carbon, oxygen, and nitrogen used in the refinement of the crystal structure of this compound were computed from numerical Hartree-Fock wave functions, an example of the direct application of ab initio theory in validating experimental results. researchgate.net

The two bulky xanthene groups in this compound suggest a complex conformational landscape. X-ray diffraction studies have revealed that the molecule in the solid state is significantly distorted from any potential mirror symmetry. nih.govnih.gov

Conformational analysis using computational methods can explore the molecule's flexibility and identify stable conformers in the gas phase or in solution. This involves:

Potential Energy Surface (PES) Scanning: Systematically rotating key dihedral angles (e.g., around the C-N bonds of the urea linker) and calculating the energy at each point to map out the potential energy surface. This helps in locating energy minima (stable conformers) and transition states that connect them.

Investigating Steric Hindrance: Quantifying the steric strain introduced by the large xanthene units, which is the likely cause of the observed distortion in the crystal structure.

A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used a combination of NMR spectroscopy and quantum chemical calculations to determine the proportions of different conformers in solution, a technique that would be highly applicable to understanding the conformational preferences of this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of the molecule over time, including its interactions with its environment.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. For this compound, MD simulations would be useful for:

Exploring Conformational Flexibility: While conformational analysis identifies stable states, MD simulations can show the transitions between these states and the flexibility of the molecule at a given temperature. This provides a more dynamic picture of its structure than static calculations.

Solvent Interactions: Simulating the molecule in different solvents (e.g., water, methanol (B129727), or dimethyl sulfoxide) would reveal how solvent molecules arrange around it and how hydrogen bonding and other intermolecular forces influence its conformation and solubility. The crystal structure shows that molecules are linked by hydrogen bonds in an infinite chain. nih.govnih.gov MD simulations could explore the stability of these interactions in a solution environment.

The general methodology for MD simulations involves coupling the system to an external bath to maintain constant temperature and pressure, which allows for the simulation of realistic experimental conditions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor) to form a stable complex. shd-pub.org.rs While often used in drug discovery with biological targets, it can also be applied to study interactions with non-biological, synthetic receptors.

For this compound, molecular docking could be used to:

Model Host-Guest Chemistry: Investigate its potential to act as a guest molecule within synthetic host molecules like cyclodextrins, calixarenes, or other custom-designed molecular clefts. Such studies would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) responsible for complex formation.

Understand Surface Interactions: Model the adsorption and binding of this compound onto the surfaces of materials, which could be relevant for its use in chemical sensors or separation technologies.

A study on phenylurea herbicides used molecular docking to investigate their interaction with human serum albumin, demonstrating the utility of this method in predicting binding energies and specific intermolecular contacts, such as hydrogen bonds. shd-pub.org.rs A similar approach could be used to screen for synthetic receptors that bind selectively to this compound.

Data Tables

Table 1: Crystallographic Data for this compound

ParameterValueReference
Molecular FormulaC₂₇H₂₀N₂O₃ nih.govnih.gov
Molecular Weight420.46 g/mol nih.gov
Crystal SystemOrthorhombic nih.govnih.gov
Space GroupPbc2₁ nih.govnih.gov
a4.686(2) Å nih.govnih.gov
b16.784(8) Å nih.govnih.gov
c25.924(10) Å nih.govnih.gov
Volume2039 ų nih.govnih.gov
Z4 nih.govnih.gov
Calculated Density1.369 g/cm³ nih.govnih.gov

Table 2: Potential Theoretical and Computational Investigations on this compound

MethodObjectivePredicted Outcome
DFT (e.g., B3LYP/6-31G*)Electronic structure analysisHOMO/LUMO energies, electrostatic potential map, reactivity descriptors
DFTSpectroscopic predictionCalculated IR and Raman spectra for vibrational mode assignment
Ab initio (e.g., MP2)High-accuracy structural predictionOptimized geometry for comparison with X-ray data
Potential Energy Surface ScanConformational analysisIdentification of low-energy conformers and rotational barriers
Molecular Dynamics (MD)Study of dynamic behavior in solventConformational flexibility over time, solvent-solute interactions
Molecular DockingBinding to non-biological receptorsPrediction of binding modes and affinities with synthetic hosts

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in chemistry to correlate the structural features of molecules with their biological activities or physicochemical properties, respectively. These analyses rely on the principle that the structure of a molecule dictates its behavior. For this compound, while specific QSAR and QSPR studies are not extensively documented in publicly available literature, the well-established methodologies for similar urea and xanthene derivatives provide a strong framework for outlining potential predictive models and identifying key molecular descriptors.

Development of Predictive Models for Chemical Reactivity or Performance in Non-Clinical Applications

The development of predictive QSAR and QSPR models for this compound would involve the systematic variation of its chemical structure and the subsequent measurement of a specific activity or property. These models are invaluable in non-clinical applications for predicting chemical reactivity, such as in catalysis or material science, and for understanding the compound's behavior in various chemical environments.

Predictive models for compounds like this compound are typically developed using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques. hilarispublisher.comtandfonline.com These models establish a mathematical relationship between the observed activity/property (the dependent variable) and the calculated molecular descriptors (the independent variables).

For instance, a hypothetical QSPR model could be developed to predict the solubility of this compound derivatives in different organic solvents. This would involve synthesizing a series of derivatives with varying substituents on the xanthene rings, measuring their solubilities, and then correlating these values with calculated molecular descriptors.

A hypothetical linear QSPR model for solubility might take the form:

log(S) = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where log(S) is the logarithm of the solubility, and c represents the coefficients determined through regression analysis for each descriptor.

To illustrate the development of such a model, consider a hypothetical dataset for a series of this compound derivatives where substituents are added to the aromatic rings.

Hypothetical Data for a QSPR Model of Solubility

DerivativeSubstituent (R)log(S) (mol/L)Calculated LogPPolar Surface Area (Ų)
1-H-4.55.259.6
2-CH₃-4.25.759.6
3-Cl-4.85.959.6
4-OH-3.94.879.8
5-NO₂-5.15.1105.4

In this hypothetical scenario, a predictive model could be built to understand how lipophilicity (LogP) and polarity (Polar Surface Area) influence the solubility of these derivatives.

Similarly, for chemical reactivity, a QSAR model could predict the catalytic efficiency of this compound derivatives in a specific organic reaction. The activity would be the reaction yield or rate constant, and the descriptors would be electronic and steric parameters of the substituents.

Identification of Key Molecular Descriptors Influencing Chemical Behavior

The identification of key molecular descriptors is a crucial outcome of QSAR and QSPR analyses, providing insight into the molecular features that govern the chemical behavior of this compound. Based on studies of related urea and xanthene compounds, several classes of descriptors are likely to be influential. tandfonline.comnih.gov

Key Molecular Descriptors and Their Potential Influence:

Steric Descriptors: These describe the size and shape of the molecule. For this compound, steric hindrance around the urea linkage could significantly impact its ability to act as a hydrogen bond donor or to fit into a catalytic active site. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important. acs.org

Electronic Descriptors: These relate to the electronic properties of the molecule. The reactivity of the urea and xanthene moieties is governed by their electron density. Descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment are critical. nih.govmaterials.international For example, a lower LUMO energy might indicate a higher susceptibility to nucleophilic attack.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. The octanol-water partition coefficient (logP) is a primary descriptor in this category. It would strongly influence the solubility of this compound in nonpolar environments and its potential for self-assembly or interaction with hydrophobic surfaces. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Wiener index, Zagreb indices), which describe the branching and connectivity of the atoms. informaticsjournals.co.inresearchgate.net These can be correlated with a wide range of physical properties.

Hydrogen Bonding Descriptors: The urea group is a potent hydrogen bond donor, and the oxygen atoms in the xanthene rings can act as acceptors. Descriptors quantifying the number of hydrogen bond donors and acceptors are fundamental to understanding its intermolecular interactions.

Hypothetical Table of Key Molecular Descriptors for this compound

Descriptor TypeSpecific DescriptorCalculated/Estimated ValuePotential Influence
PhysicochemicalMolecular Weight420.47 g/mol epa.govInfluences diffusion and transport properties.
ElectronicHOMO Energy(Hypothetical) -6.5 eVRelates to the ability to donate electrons (nucleophilicity).
ElectronicLUMO Energy(Hypothetical) -1.2 eVRelates to the ability to accept electrons (electrophilicity).
HydrophobiclogP(Hypothetical) 5.2Governs solubility in nonpolar media and hydrophobic interactions.
TopologicalPolar Surface Area (PSA)59.6 Ų nih.govInfluences solubility in polar media and hydrogen bonding potential.
StructuralNumber of H-bond Donors2Key for intermolecular interactions and self-assembly.
StructuralNumber of H-bond Acceptors3Key for intermolecular interactions.

By systematically analyzing these and other descriptors for a series of this compound derivatives, robust QSAR/QSPR models could be constructed. These models would not only allow for the prediction of properties for new, unsynthesized compounds but also provide a deeper mechanistic understanding of how specific structural features drive the chemical behavior of this class of molecules.

Academic Research Applications of 1,3 Di 9h Xanthen 9 Ylurea Non Clinical Focus

Role in Advanced Analytical Chemistry Methodologies

The reaction between urea (B33335) and xanthydrol to form 1,3-di-9H-xanthen-9-ylurea has been a cornerstone for various analytical methods aimed at detecting and quantifying urea in diverse matrices.

Precipitation-Based Analytical Determination of Urea

Historically, the determination of urea relied on a classical gravimetric method involving the precipitation of this compound. This method is based on the reaction of urea with xanthydrol (9H-xanthen-9-ol) in an acetic acid solution, which results in the formation of a sparingly soluble precipitate of this compound. scribd.comnih.gov The precipitate could then be isolated, dried, and weighed to determine the initial urea concentration. scribd.com

While foundational, this precipitation method has limitations, including the potential for co-precipitation of unreacted xanthydrol, which could interfere with the accuracy of the measurement. scribd.com Despite these drawbacks, the principle of this reaction remains relevant in understanding the chemistry behind more modern analytical techniques. scribd.com

Derivatization Agent in Chromatographic (e.g., HPLC) and Spectroscopic (e.g., Fluorescence) Detection of Urea and Related Compounds

A more contemporary and widely adopted application of the reaction between urea and xanthydrol is in derivatization for chromatographic and spectroscopic analysis. journalajacr.com Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a particular analytical method, often enhancing detectability. journalajacr.com

In a significant advancement from the classical precipitation method, a high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed. nih.govdeakin.edu.auresearchgate.net In this approach, urea is derivatized with xanthydrol to form a soluble derivative, N-9H-xanthen-9-ylurea, which is fluorescent. nih.govdeakin.edu.auresearchgate.netresearchgate.net This is in contrast to the insoluble this compound used in precipitation methods. nih.govdeakin.edu.auresearchgate.net The fluorescent derivative can be separated from other components in a sample by HPLC and then quantified with high sensitivity and selectivity using a fluorescence detector. nih.govdeakin.edu.auresearchgate.net

This method offers several advantages, including a low limit of detection for urea, making it suitable for analyzing complex matrices like urine, wine, and various food products. nih.govdeakin.edu.auresearchgate.netresearchgate.net The derivatization can be automated, further improving the efficiency and reproducibility of the analysis. nih.govdeakin.edu.auresearchgate.net

Below is a table summarizing the key aspects of the HPLC-fluorescence detection method for urea analysis following derivatization with xanthydrol:

ParameterDescriptionReference
Derivatizing Agent Xanthydrol (9H-xanthen-9-ol) nih.govdeakin.edu.auresearchgate.net
Analyte Urea nih.govdeakin.edu.auresearchgate.net
Derivatization Product N-9H-xanthen-9-ylurea (soluble and fluorescent) nih.govdeakin.edu.auresearchgate.net
Analytical Technique High-Performance Liquid Chromatography (HPLC) nih.govdeakin.edu.auresearchgate.net
Detection Method Fluorescence Detection nih.govdeakin.edu.auresearchgate.net
Excitation Wavelength (λex) 213 nm nih.govdeakin.edu.au
Emission Wavelength (λem) 308 nm nih.govdeakin.edu.au
Limit of Detection As low as 5 x 10⁻⁸ M (0.003 mg L⁻¹) nih.govdeakin.edu.au

Supramolecular Chemistry and Host-Guest Systems

The structural motifs of urea and xanthene, which constitute this compound, are of significant interest in the field of supramolecular chemistry. This area of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. mdpi.com

Design and Synthesis of Molecular Receptors for Specific Anions or Cations based on Urea and Xanthene Moieties

The urea group is a well-established functional group in the design of synthetic molecular receptors due to its ability to form strong and directional hydrogen bonds. semanticscholar.orgresearchgate.net This property allows urea-containing molecules to selectively bind with various anions. semanticscholar.org The xanthene scaffold, being a rigid and well-defined structure, can act as a platform to pre-organize these urea binding sites, enhancing their affinity and selectivity for specific guest molecules. metu.edu.tr

Researchers have explored the use of xanthene-based structures in the development of receptors for cations as well. mdpi.com For instance, bis(crown ether)s built upon a xanthene skeleton have shown selective binding towards alkali metal cations like potassium (K⁺) and cesium (Cs⁺). mdpi.com While not directly involving this compound, this research highlights the potential of the xanthene moiety in constructing sophisticated host-guest systems. mdpi.com

Investigation of Self-Assembly Processes and Formation of Nanostructures

The hydrogen-bonding capabilities of the urea groups in this compound can drive self-assembly processes, leading to the formation of ordered supramolecular structures. nih.gov The crystal structure of this compound reveals that the molecules are linked by hydrogen bonds, forming infinite chains. nih.gov This inherent ability to form extended networks makes it a model compound for studying the principles of molecular self-assembly.

Furthermore, the broader class of xanthene-based macrocycles, known as xanthene[n]arenes, has been shown to self-assemble into large, capsule-like nanostructures. acs.org These assemblies are capable of encapsulating guest molecules, demonstrating the potential of xanthene-based architectures in creating functional nanomaterials. acs.org The study of simpler xanthene-urea compounds contributes to the fundamental understanding required to design these more complex systems.

Exploration in Catalysis and Organocatalysis

Organocatalysis is a branch of catalysis that utilizes small organic molecules as catalysts. wikipedia.org The urea and thiourea (B124793) functional groups have emerged as powerful motifs in organocatalysis, primarily through their ability to act as hydrogen-bond donors to activate substrates. wikipedia.org

While direct catalytic applications of this compound are not extensively documented, the constituent moieties are relevant to the field. The urea group can activate electrophiles and stabilize transition states through hydrogen bonding. wikipedia.org The xanthene framework can provide a rigid scaffold to position the catalytic urea groups and create a specific chiral environment for asymmetric catalysis. Research into urea derivatives of other scaffolds has demonstrated their effectiveness in various organic transformations. taylorandfrancis.com This suggests a potential, though yet largely unexplored, avenue for the application of chiral xanthene-based ureas in asymmetric organocatalysis.

Potential in Advanced Functional Materials

Integration into Responsive Materials for Sensing or Actuation

The design of responsive materials, which can change their properties in response to external stimuli, is a rapidly growing field of materials science. The hydrogen-bonding capabilities of the urea group in this compound make it a prime candidate for integration into such materials. Urea derivatives are known to form robust, one-dimensional hydrogen-bonded chains, which can lead to the formation of gels and other soft materials. nih.govresearchgate.netethernet.edu.et These supramolecular structures are often sensitive to changes in their environment, such as temperature, pH, or the presence of specific analytes.

The introduction of this compound into a polymer matrix could lead to the development of materials that respond to mechanical stress. The hydrogen bonds formed by the urea moiety can act as sacrificial bonds, breaking under strain and dissipating energy, which can enhance the toughness of the material. royalsocietypublishing.org Upon removal of the stress, these bonds could reform, leading to self-healing properties.

Furthermore, the xanthene groups can serve as a signaling component in a sensor system. If the self-assembly of the molecule changes in response to an external stimulus, the photophysical properties of the xanthene chromophores, such as their absorption or fluorescence, may be altered. For instance, a change in the distance or orientation between the xanthene units due to the binding of a target analyte to the urea group could lead to a detectable change in the material's color or fluorescence emission. This principle is the basis for many chemosensors. While research on this compound for these specific applications is not yet prevalent, the foundational chemistry of its constituent parts strongly supports its potential in this area.

Table 1: Potential Stimuli and Responses in Materials Containing this compound

Stimulus Potential Response Mechanism Potential Application
TemperatureDisruption/formation of hydrogen bonds, leading to a sol-gel transition. ethernet.edu.etThermally responsive actuators, smart coatings.
pHProtonation/deprotonation of the urea or xanthene moieties, altering self-assembly.pH sensors, drug delivery systems.
Analyte BindingCompetitive binding to the urea group, disrupting hydrogen-bonded networks.Chemical sensors.
Mechanical StressBreakage and reformation of hydrogen bonds. royalsocietypublishing.orgSelf-healing materials, stress sensors.
LightPhoto-isomerization or photo-cleavage of incorporated moieties (if modified).Photo-responsive materials, light-controlled actuators.

Photonic or Electronic Applications based on Xanthene Chromophores

The xanthene core is the fundamental unit of a large class of highly fluorescent dyes, including rhodamines and fluoresceins. rsc.orgijcrt.org These dyes are renowned for their excellent photophysical properties, such as high molar extinction coefficients, high fluorescence quantum yields, and good photostability. alfachemic.com The presence of two xanthene chromophores in this compound suggests its potential for use in various photonic and electronic applications.

The electronic properties of xanthene dyes can be tuned by modifying their chemical structure. nih.gov In this compound, the two xanthene units are held in a specific spatial arrangement by the urea linker. This can lead to through-space electronic interactions between the chromophores, potentially resulting in unique photophysical properties, such as altered absorption and emission wavelengths or changes in fluorescence quantum yield, compared to a single xanthene molecule. nih.gov These properties are highly dependent on the degree of electronic coupling between the two xanthene rings.

The ability of the urea group to direct the self-assembly of the molecule could be used to create well-ordered thin films or nanostructures with desirable photonic properties. For example, the controlled alignment of the xanthene chromophores could lead to materials with anisotropic absorption or emission, which is valuable for applications such as polarized light emitters or sensors. Furthermore, the large π-conjugated system of the xanthene units makes them suitable for use in organic electronic devices. Xanthene derivatives have been explored as components in organic light-emitting diodes (OLEDs) and as photosensitizers in photodynamic therapy and photocatalysis. alfachemic.com The defined structure of this compound could be advantageous in creating well-defined active layers in such devices.

Table 2: Potential Photonic and Electronic Applications of this compound

Application Area Relevant Property of Xanthene Chromophore Potential Role of this compound
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, tunable emission color. alfachemic.comAs an emissive material or a host for other emissive dopants.
Fluorescent Probes/SensorsSensitivity of fluorescence to the local environment. alfachemic.comThe urea linker could act as a recognition site, with the xanthene fluorescence signaling a binding event.
PhotocatalysisAbility to absorb visible light and generate reactive species. alfachemic.comAs a visible-light photocatalyst for organic synthesis or environmental remediation.
Dye-Sensitized Solar Cells (DSSCs)Strong absorption in the visible spectrum.As a sensitizer (B1316253) to absorb light and inject electrons into a semiconductor.
Optical Data StoragePotential for photo-induced changes in properties.As a component in a photochromic or photoswitchable material.

Future Research Directions and Emerging Avenues for 1,3 Di 9h Xanthen 9 Ylurea

Development of Green Chemistry Approaches for Synthesis and Functionalization

Future research will increasingly prioritize the development of environmentally benign methods for synthesizing and modifying 1,3-Di-9H-xanthen-9-ylurea. Traditional synthetic routes often rely on harsh conditions and hazardous solvents. The principles of green chemistry aim to mitigate these issues by focusing on energy efficiency, waste reduction, and the use of sustainable resources. thieme-connect.deunibo.itunife.it

Key areas of investigation will include:

Alternative Energy Sources: Modern techniques such as ultrasound and microwave irradiation are emerging as efficient alternatives to conventional heating. nih.govunito.itresearchgate.net Sonochemistry, in particular, offers benefits like reduced reaction times and increased yields in the synthesis of xanthene derivatives. nih.govunito.it

Eco-Friendly Catalysts: Research is moving towards the use of green catalysts, such as ionic liquids or nanocatalysts, which can be recycled and are often more efficient. nih.govresearchgate.net

Sustainable Solvents: The replacement of volatile organic solvents with greener alternatives like water or ethanol (B145695) is a critical goal. unibo.itunito.it Solvent-free reaction conditions are also being explored. nih.gov

Atom Economy: Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are being developed for xanthene derivatives to maximize atom economy and reduce waste. nih.gov

These sustainable methodologies align with the broader shift in chemical synthesis towards processes that are both efficient and environmentally responsible. researchgate.netablesci.com

Table 1: Comparison of Green Synthesis Strategies for Xanthene Derivatives

Strategy Energy Source Catalyst Examples Solvent Examples Key Advantages
Ultrasound-Assisted Synthesis Ultrasonic Irradiation ZrCl₄, Fe₃O₄ Nanoparticles, Zn(OAc)₂ Ethanol, Water Reduced reaction times, high yields, mild conditions. nih.govunito.it
Microwave-Assisted Synthesis Microwave Irradiation Heterogeneous catalysts Solvent-free or green solvents Rapid heating, increased reaction rates. researchgate.net
Electrochemical Synthesis Electricity - Green solvents High efficiency, mild conditions, avoids stoichiometric reagents. thieme-connect.de

| Mechanochemistry | Mechanical Force | - | Solvent-free | Reduces solvent waste, can access different reaction pathways. thieme-connect.de |

Integration of Advanced Hybrid Computational-Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming indispensable for understanding and predicting the behavior of complex molecules like this compound. mdpi.comnih.gov This integrated approach allows for a deeper, molecular-level insight into its structural dynamics, reactivity, and self-assembly behavior. tandfonline.com

Future research will likely leverage:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict electronic properties, spectroscopic signatures, and the stability of different conformations of the molecule and its derivatives. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process, showing how individual molecules interact and organize into larger supramolecular structures. This can help rationalize the formation of different morphologies, such as fibers or gels. nih.gov

This convergence of theoretical and practical techniques accelerates the discovery process, enabling a more rational design of new materials based on the this compound scaffold. mdpi.com

Design of Novel Multi-responsive Supramolecular Architectures

The urea (B33335) functional group is a robust hydrogen-bonding motif capable of forming strong, directional, and predictable interactions, making it ideal for constructing supramolecular assemblies. tue.nl The dixanthylurea molecule, with its two N-H donors and one C=O acceptor, can form extended hydrogen-bonded chains, as observed in its crystal structure. nih.govresearchgate.netnih.gov This inherent self-assembly capability is a cornerstone for designing advanced "smart" materials.

Emerging avenues in this area include:

Stimuli-Responsive Gels: By incorporating photo-responsive or pH-sensitive groups onto the xanthene backbone, it may be possible to create hydrogels or organogels that change their properties (e.g., from gel to solution) in response to external triggers like light or acidity. tue.nl The development of light-activated molecular devices is a rapidly growing field of research. researchgate.net

Host-Guest Chemistry: The voids and channels created within the self-assembled networks of this compound could be exploited for host-guest chemistry, enabling the capture and release of small molecules. nih.gov

Multi-Component Systems: Exploring the co-assembly of this compound with other molecular building blocks can lead to supramolecular materials with enhanced complexity and functionality, mimicking the sophisticated architectures found in nature. tue.nl

The ability to control the architecture and responsiveness of these materials opens up possibilities for applications in areas such as drug delivery, sensing, and regenerative medicine. tue.nl

Exploration of this compound as a Building Block in Complex Chemical Systems

Beyond self-assembly, the this compound molecule can serve as a rigid and well-defined building block, or "tecton," for constructing more complex, covalently linked chemical systems. Its defined geometry and functional handles offer significant potential in supramolecular and materials chemistry.

Future research directions include:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Functionalizing the xanthene rings with coordinating groups (e.g., carboxylic acids, pyridines) could allow for its integration as a linker in the synthesis of porous crystalline materials like MOFs or COFs. The inherent bulk of the dixanthylurea unit could lead to frameworks with unique pore structures and properties.

Supramolecular Polymers: The strong, directional hydrogen bonding of the urea group can be utilized to form one-dimensional supramolecular polymers. rsc.org Minimal changes to the molecular structure can significantly influence the internal packing and properties of the resulting polymeric aggregates. tue.nl

Dendrimers and Macrocycles: The rigid structure of this compound makes it an attractive core or branching unit for the synthesis of dendrimers or for incorporation into larger macrocyclic structures.

The use of well-defined molecular components like this compound is a key strategy in the bottom-up construction of complex chemical systems with tailored properties and functions. rsc.orgrsc.org

Q & A

Q. What are the standard synthetic pathways for 1,3-Di-9H-xanthen-9-ylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with cyclization of 2,2',4,4'-tetrahydroxybenzophenone under acid catalysis to form 3,6-dihydroxy-9H-xanthen-9-one, followed by alkylation of hydroxyl groups to introduce substituents. Grignard reagents (e.g., o-tolylmagnesium bromide) are used to functionalize the xanthene core. Optimization involves adjusting reaction temperature (e.g., 60–80°C for alkylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to minimize side products . Purity is confirmed via HPLC or TLC, with yields reported between 45–65% under controlled conditions.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. The compound crystallizes in an orthorhombic system (space group Pbc2₁) with unit cell parameters a = 4.686 Å, b = 16.784 Å, c = 25.924 Å. Hydrogen-bonded chains along the a-axis are resolved using SHELX software (e.g., SHELXL for refinement), achieving R-values < 0.05 . Complementary techniques include:
  • NMR : 1^1H and 13^{13}C spectra to confirm substituent integration and absence of tautomeric forms.
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (urea C=O stretch) and 3200–3400 cm⁻¹ (N-H vibrations) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., symmetry deviations) in this compound be resolved?

  • Methodological Answer : Discrepancies in molecular symmetry (e.g., deviations from mirror planes) arise from steric hindrance between xanthenyl groups. To resolve these:
  • Use high-resolution single-crystal data (≤ 0.8 Å resolution) and refine anisotropic displacement parameters in SHELXL.
  • Validate hydrogen-bonding networks via ORTEP-3 visualization, ensuring bond lengths (e.g., N-H···O = 2.8–3.0 Å) align with crystallographic databases .
  • Cross-reference with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical geometries .

Q. What strategies mitigate spectral interference in fluorimetric studies of this compound derivatives?

  • Methodological Answer : Background fluorescence from impurities or solvent effects can skew results. Mitigation steps include:
  • Solvent Screening : Use low-polarity solvents (e.g., cyclohexane) to reduce quenching.
  • Time-Resolved Fluorescence : Differentiate short-lived impurity signals (< 1 ns) from the compound’s longer-lived emissions (≥ 5 ns).
  • pH Control : Adjust to pH 7–9 to stabilize the xanthenol-urea conjugate and minimize protonation-dependent shifts .

Q. How do intermolecular interactions influence the compound’s supramolecular assembly, and what experimental approaches validate these?

  • Methodological Answer : Hydrogen-bonded chains dominate packing, as shown in crystallographic studies. To probe interactions:
  • Thermal Analysis : DSC reveals melting points (~250°C) correlated with hydrogen-bond strength.
  • Solid-State NMR : 15^{15}N CP-MAS spectra resolve urea N-H environments, confirming intermolecular vs. intramolecular bonding .
  • DFT-D3 : Dispersion-corrected calculations quantify interaction energies (e.g., -25 to -30 kJ/mol per H-bond) .

Data Analysis and Reporting Standards

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :
  • Documentation : Record exact stoichiometry, solvent batches, and ambient humidity (critical for hygroscopic intermediates).
  • Validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene for 1^1H NMR quantification) and report error margins (±2% for crystallographic R-values) .
  • Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD Entry: [CCDC Number]) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.